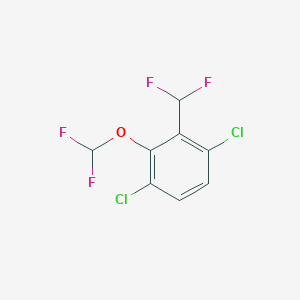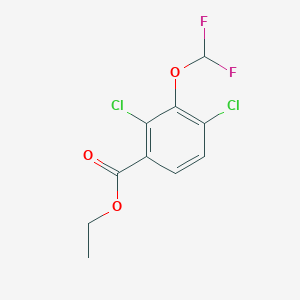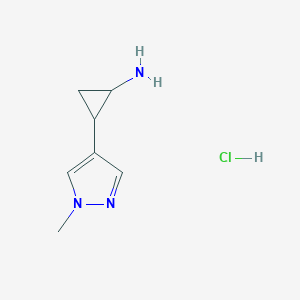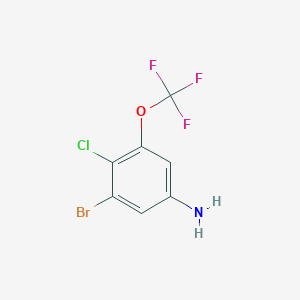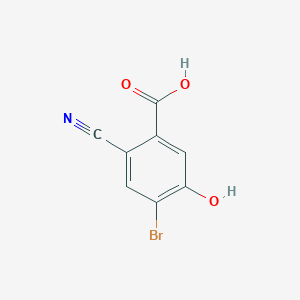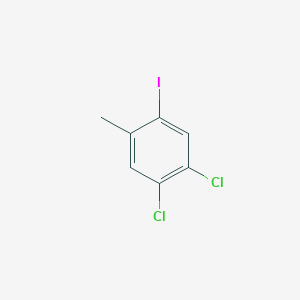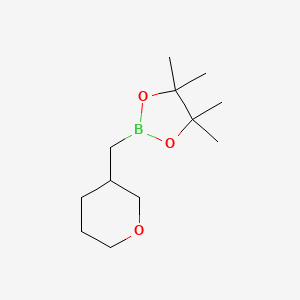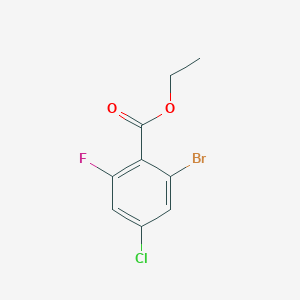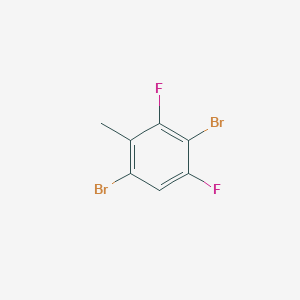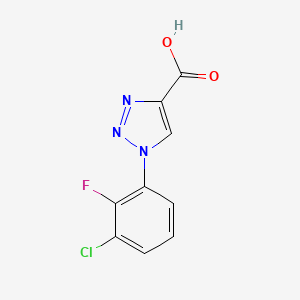
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
“3-Chloro-2-fluorophenylboronic acid” is used in organic synthesis, catalysis, analytical chemistry, and biological systems . It has a molecular weight of 174.37 .
Molecular Structure Analysis
The molecular formula of “3-Chloro-2-fluorophenylboronic acid” is ClC6H3(F)B(OH)2 .Chemical Reactions Analysis
“3-Chloro-4-fluorophenylboronic acid” is a reactant for Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reaction, and Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“3-Chloro-2-fluorophenylboronic acid” is a solid with a melting point of 223 °C (dec.) (lit.) . It is insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Applications
Triazoles, including structures similar to 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their potential in drug development due to a broad range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The synthesis of new triazole derivatives is geared towards addressing emerging diseases and resistant bacterial strains. There's a noted emphasis on sustainable and energy-efficient methods of preparation that align with green chemistry principles (Ferreira et al., 2013).
Advances in Synthesis Techniques
Significant advancements in the synthesis of 1,2,3-triazoles have been made, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique has facilitated the development of triazole compounds with enhanced selectivity and efficiency, broadening their applicability in medicinal chemistry and beyond. The eco-friendly approaches to triazole synthesis, using novel catalysts and greener solvents, are particularly noteworthy for their potential to reduce environmental impact (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been identified as effective corrosion inhibitors for metal surfaces. Their ability to form stable complexes with metals provides a protective layer that significantly reduces corrosion, making them valuable in industrial applications where metal longevity is critical. This application is particularly relevant in acidic environments where metal components are susceptible to accelerated degradation (Hrimla et al., 2021).
Environmental and Safety Considerations
While the focus on triazoles' applications is predominantly positive, there's an ongoing need to assess their environmental impact, particularly concerning the persistence and bioaccumulation potential of fluorinated compounds. Studies have indicated that while triazoles and their derivatives offer considerable benefits, their environmental fate and potential toxicity warrant further investigation to ensure they do not pose significant risks (Wang et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMTVCVBEKDLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




